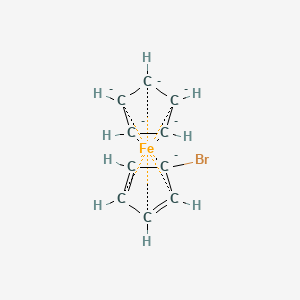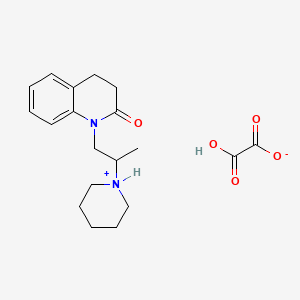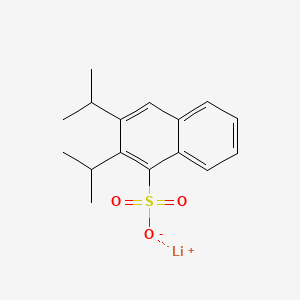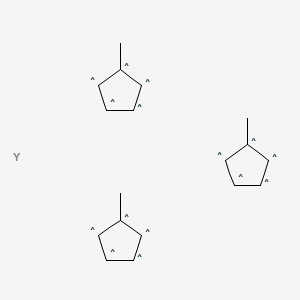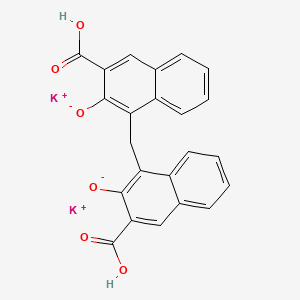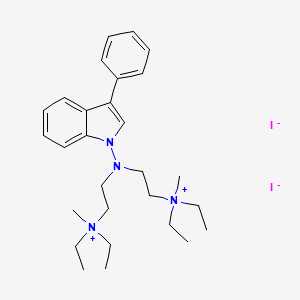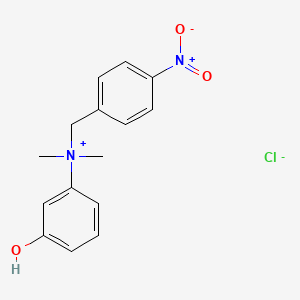
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H17N2O3Cl. It is known for its antimicrobial properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride typically involves the alkylation of dimethyl(3-hydroxyphenyl)amine with p-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 25-50°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Dimethyl(3-oxophenyl)(p-nitrobenzyl)ammonium chloride.
Reduction: Dimethyl(3-hydroxyphenyl)(p-aminobenzyl)ammonium chloride.
Substitution: Corresponding thiol or amine derivatives.
Applications De Recherche Scientifique
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving antimicrobial activity due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mécanisme D'action
The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is unique due to the presence of both hydroxyl and nitro functional groups, which provide additional reactivity and potential for derivatization. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
66941-42-2 |
|---|---|
Formule moléculaire |
C15H17ClN2O3 |
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H |
Clé InChI |
QXWOSXXRWXDETA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

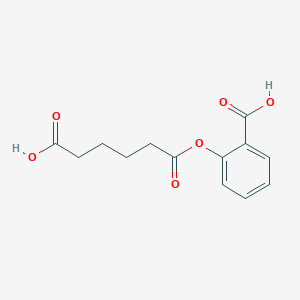
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
